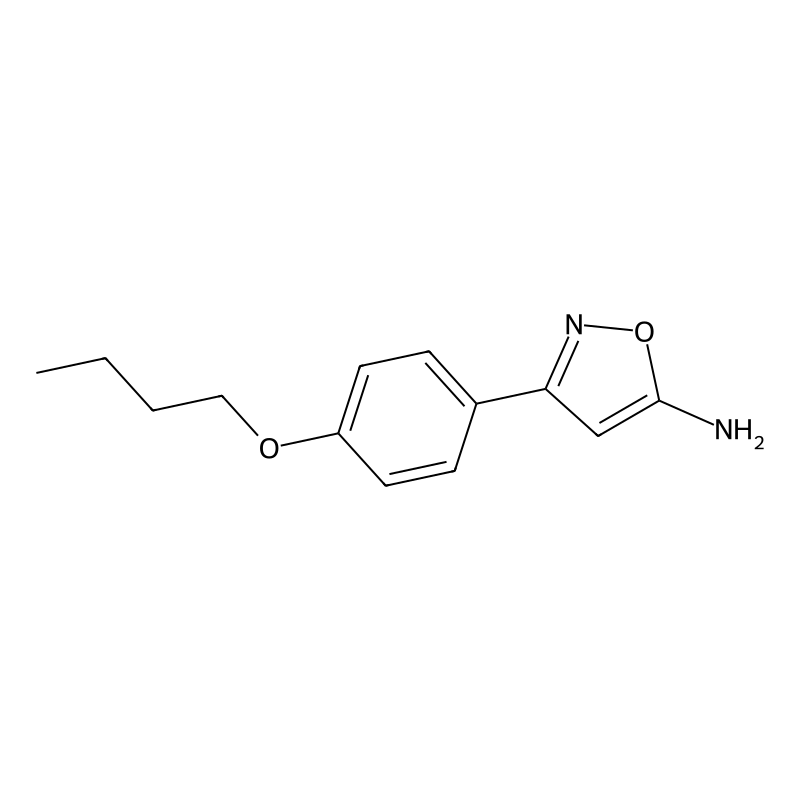

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Chemistry

Field: Polymer Chemistry

Summary of Application: The compound is used in the synthesis of polymers, specifically in the creation of coordination network assemblies .

Methods of Application: The compound reacts with Co (NCS) 2 under conditions of crystal growth at room temperature to give single crystals of [ {Co ( rac - 2) 2 (NCS) 2 }·CHCl 3] n, [Co ( 3) 2 (NCS) 2] n and [ {Co ( 4) 2 (NCS) 2 }·CHCl 3] n which possess (4,4) networks, with the Co centers acting as 4-connecting nodes .

Results or Outcomes: The detailed structures of the three networks have been compared with that of the previously reported [ {Co ( 1) 2 (NCS) 2 }·4CHCl 3] n in which 1 is 4′- (butoxyphenyl)-3,2′:6′,3″-terpyridine .

Application in Organic Light-Emitting Diodes (OLEDs)

Field: Organic Electronics

Summary of Application: The compound is used in the production of organic light-emitting diodes (OLEDs), specifically in the creation of active emitting layers .

Methods of Application: The compound is used in simple solution-processed OLEDs producing deep blue emission .

Results or Outcomes: The OLEDs produced exhibit deep blue emission (CIE = 0.15, 0.18) and maximum efficiencies .

Application in Shape Memory Polymers

Field: Material Science

Summary of Application: The compound is used in the creation of shape memory polymers .

Methods of Application: The compound is used in the design of mesogen-jacketed liquid crystalline polymer fiber—poly- {2,5- bis [ (4-butoxyphenyl)oxycarbonyl]styrene} (PBPCS) fiber .

Results or Outcomes: A new molecular mechanism is proposed to explain the shape memory effect of the PBPCS fiber .

Application in Organic Synthesis

Field: Organic Synthesis

Summary of Application: The compound is used in the synthesis of “3-(4-BUTOXYPHENYL)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE”, a unique chemical compound .

Results or Outcomes: The product “3-(4-BUTOXYPHENYL)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE” is obtained, which can be used in further chemical reactions .

Application in Boronic Acid Synthesis

Field: Organic Chemistry

Summary of Application: The compound is used in the synthesis of “(4-Butoxyphenyl)boronic acid”, a boronic acid derivative .

Results or Outcomes: The product “(4-Butoxyphenyl)boronic acid” is obtained, which can be used in Suzuki coupling reactions and other organic synthesis applications .

Application in Antibacterial Research

Field: Pharmaceutical Research

Summary of Application: The compound is used in the synthesis of antibacterial agents .

Methods of Application: The compound is used in the synthesis of “3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides”, which have shown antibacterial activity .

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is a chemical compound characterized by its unique oxazole ring structure, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. This compound features a butoxy group attached to a phenyl ring, contributing to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry. The molecular formula for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is C₁₄H₁₅N₂O₂, with a molecular weight of approximately 245.28 g/mol .

The reactivity of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine can be attributed to the functional groups present in its structure. The amine group can participate in nucleophilic substitutions, while the oxazole ring can undergo electrophilic aromatic substitutions. Additionally, the butoxy group can be involved in various reactions such as ether cleavage under strong acidic conditions or nucleophilic attack by strong bases.

Research indicates that compounds similar to 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine exhibit significant biological activities. For instance, derivatives of oxazole compounds have been studied for their antioxidant properties and potential as inhibitors for various enzymes like lipoxygenase . The biological evaluation of oxazole derivatives often reveals their efficacy against inflammation and other diseases.

Synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine can be achieved through several methods:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as substituted phenyl amines and α-halo ketones in the presence of a base.

- Condensation Reactions: Another synthetic route includes the condensation of 4-butoxybenzaldehyde with an appropriate amine followed by cyclization to form the oxazole ring.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and various coupling reactions to introduce the butoxy group .

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine has potential applications in several areas:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory or antioxidant drugs.

- Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms involving oxazole derivatives.

- Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique chemical structure.

Studies on the interactions of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine with biological targets are crucial for understanding its pharmacological potential. Interaction studies often focus on:

- Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes such as lipoxygenase.

- Binding Affinity: Determining the binding affinity of the compound with various receptors or proteins involved in disease pathways.

- Toxicology Studies: Assessing any potential toxicity associated with the compound when interacting with biological systems.

Several compounds share structural similarities with 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)-1,2-oxazol-5-amine | Contains a chlorine substituent | Known for potent anti-inflammatory properties |

| 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine | Features a methoxy group | Exhibits different solubility profiles |

| 5-(Trifluoromethyl)-1,2-oxazol-3-amines | Contains trifluoromethyl group | Notable for enhanced metabolic stability |

These compounds highlight the structural diversity within oxazole derivatives and their varying biological activities. The presence of different substituents can significantly influence their pharmacological profiles and applications.

[3+2] 1,3-Dipolar Cycloaddition Approaches

The [3+2] 1,3-dipolar cycloaddition reaction represents the most extensively researched and widely applied synthetic methodology for isoxazole derivatives [1]. This fundamental approach involves the cycloaddition of nitrile oxides, acting as 1,3-dipoles, with alkynes serving as dipolarophiles to generate the isoxazole ring system [2]. The reaction mechanism proceeds through a concerted pericyclic pathway, following a thermal six-electron Huckel aromatic transition state in a symmetry-allowed π4s + π2s fashion [2].

The mechanistic understanding of this transformation has evolved significantly, with two primary mechanisms initially proposed: the concerted pericyclic cycloaddition mechanism proposed by Huisgen, and the stepwise mechanism involving diradical intermediates proposed by Firestone [2]. Current consensus favors the concerted mechanism, though the reaction may proceed asynchronously [2]. The reaction demonstrates exceptional versatility in substrate scope, accommodating various substitution patterns on both the nitrile oxide and alkyne components.

Nitrile oxides can be generated through multiple pathways, with the most common involving the dehydrohalogenation of hydroximoyl halides under basic conditions [1]. Alternative approaches include the oxidation of oximes using various oxidizing agents, and the direct generation from aldoximes using N-chlorosuccinimide [3]. The choice of nitrile oxide precursor significantly influences the regioselectivity and yield of the cycloaddition reaction.

The dipolarophile component typically consists of terminal or internal alkynes, with terminal alkynes generally providing higher yields and better regioselectivity [4]. Electron-deficient alkynes demonstrate enhanced reactivity, while electron-rich alkynes may require elevated temperatures or extended reaction times [3]. The regioselectivity of the cycloaddition depends on the electronic properties of both components, with electron-withdrawing groups on the nitrile oxide favoring formation of 3-substituted isoxazoles [1].

Recent advances in this methodology have focused on developing metal-free conditions that provide excellent yields while maintaining environmental compatibility [1]. Mechanochemical approaches using planetary ball milling have emerged as sustainable alternatives to traditional solution-based methods, offering shorter reaction times and elimination of organic solvents [4]. These conditions demonstrate excellent functional group tolerance and can be performed under ambient atmospheric conditions without sensitivity to oxygen or moisture [4].

van Leusen Oxazole Synthesis Adaptations

The van Leusen oxazole synthesis, first reported in 1972, represents a powerful and versatile method for constructing oxazole ring systems from aldehydes and tosylmethyl isocyanide (TosMIC) [5]. This transformation proceeds through a [3+2] cycloaddition mechanism under mild basic conditions, providing efficient access to 5-substituted oxazoles with excellent functional group tolerance [5].

The reaction mechanism involves the initial deprotonation of TosMIC by the base, facilitated by the electron-withdrawing effects of both the sulfone and isocyanide groups [6]. The resulting anion undergoes nucleophilic attack on the aldehyde carbonyl, followed by 5-endo-dig cyclization according to Baldwin's rules [6]. The formation of the oxazole ring is completed through elimination of the tosyl group, which serves as an excellent leaving group [6].

The choice of base significantly influences the reaction outcome, with potassium carbonate in methanol representing the most commonly employed conditions [5]. Alternative bases such as triethylamine, DABCO, and potassium tert-butoxide have been successfully utilized, with each offering distinct advantages in terms of reaction rate, selectivity, and substrate compatibility [5]. The reaction temperature typically ranges from room temperature to reflux conditions, depending on the reactivity of the aldehyde substrate [5].

Recent developments in the van Leusen methodology have focused on expanding substrate scope and improving reaction efficiency [5]. The use of ionic liquids as solvents has been demonstrated to enhance reaction rates while providing opportunities for solvent recovery and reuse [5]. Microwave-assisted variants of the reaction have been developed, significantly reducing reaction times while maintaining high yields [5]. The methodology has been successfully applied to the synthesis of complex polycyclic systems through sequential van Leusen reactions [5].

The adaptability of the van Leusen synthesis to various substitution patterns makes it particularly valuable for the preparation of pharmaceutical intermediates [5]. The reaction demonstrates excellent tolerance for electron-withdrawing and electron-donating substituents on the aldehyde component, allowing for the preparation of diverse oxazole libraries [5]. The mild reaction conditions and operational simplicity make this methodology highly suitable for scale-up applications [5].

Specific Synthetic Pathways for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Precursor Selection and Preparation

The synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine requires careful selection of appropriate precursors to ensure efficient ring formation and introduction of the desired substitution pattern. The 4-butoxyphenyl substituent at the 3-position of the isoxazole ring can be introduced through various synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and operational convenience.

The preparation of 4-butoxybenzaldehyde represents a crucial starting point for many synthetic routes [7]. This aldehyde can be obtained through the etherification of 4-hydroxybenzaldehyde with butyl bromide under basic conditions using potassium carbonate in dimethylformamide [7]. The reaction proceeds through nucleophilic substitution of the bromide by the phenoxide anion, providing the desired ether linkage in good yields [7]. Alternative approaches involve the use of butyl tosylate or butyl mesylate as alkylating agents, though these require more stringent reaction conditions [7].

For the construction of the isoxazole ring bearing the 4-butoxyphenyl substituent, the corresponding hydroximoyl chloride can be prepared from 4-butoxybenzohydroximoyl chloride [3]. This precursor is typically obtained through the treatment of 4-butoxybenzaldehyde oxime with N-chlorosuccinimide in dimethylformamide at room temperature [3]. The resulting hydroximoyl chloride serves as a stable precursor to the corresponding nitrile oxide, which participates in the [3+2] cycloaddition reaction [3].

The introduction of the amino group at the 5-position of the isoxazole ring requires specific precursor considerations. Amino-substituted isoxazoles can be accessed through the cycloaddition of appropriate nitrile oxides with aminoalkynes or through subsequent functional group transformations of preformed isoxazoles [8]. The use of protected amino acids as starting materials has been demonstrated to provide efficient access to aminoisoxazole building blocks [8].

The preparation of ethyl isocyanoacetate serves as another important precursor for the synthesis of amino-substituted isoxazoles [8]. This compound can be readily obtained from commercial sources or prepared through the reaction of ethyl bromoacetate with silver cyanide followed by hydrolysis [8]. The isocyanoacetate functionality provides a versatile handle for the introduction of various substituents through cycloaddition reactions [8].

Cyclization Reactions

The cyclization reactions leading to the formation of the isoxazole ring in 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine can be achieved through several distinct pathways, each offering specific advantages in terms of regioselectivity, yield, and functional group compatibility. The choice of cyclization strategy depends on the nature of the precursors and the desired substitution pattern.

The most direct approach involves the [3+2] cycloaddition of 4-butoxybenzonitrile oxide with appropriate amino-substituted alkynes [3]. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride using triethylamine as base in dichloromethane at room temperature [3]. The cycloaddition proceeds regioselectively to provide the 3-substituted isoxazole with the amino group positioned at the 5-position [3].

An alternative cyclization strategy employs the condensation of 4-butoxybenzaldehyde oxime with ethyl isocyanoacetate under basic conditions [8]. This approach provides access to the isoxazole ring through initial formation of an intermediate that undergoes cyclization with concomitant elimination of water [8]. The reaction can be performed using sodium bicarbonate as base in aqueous or alcoholic media, providing good yields of the desired product [8].

The electrophilic cyclization approach represents another valuable methodology for isoxazole ring formation [9]. This strategy involves the treatment of appropriately substituted alkyn-1-one O-methyl oximes with electrophilic iodine sources such as iodine monochloride [9]. The reaction proceeds through electrophilic activation of the alkyne followed by intramolecular cyclization to form the isoxazole ring [9]. The resulting 4-iodoisoxazoles can be further elaborated through palladium-catalyzed cross-coupling reactions [9].

The oxidative cyclization of propargylamines provides an additional route to amino-substituted isoxazoles [10]. This methodology involves the oxidation of propargylamine precursors bearing the 4-butoxyphenyl substituent to the corresponding oximes, followed by cyclization under mild conditions [10]. The reaction can be performed using various oxidizing agents, with hypervalent iodine reagents demonstrating particular effectiveness [10].

Functional Group Modifications

The functional group modifications required for the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine involve strategic transformations of preformed isoxazole intermediates to introduce the desired amino functionality at the 5-position. These modifications must be performed under conditions that preserve the integrity of the isoxazole ring and the 4-butoxyphenyl substituent.

The reduction of nitro-substituted isoxazoles represents a common approach for introducing amino groups [11]. This transformation can be achieved using various reducing agents, including catalytic hydrogenation over palladium on carbon, iron powder in acidic media, or zinc dust in acidic conditions [11]. The choice of reducing agent depends on the presence of other reducible functional groups and the desired reaction conditions [11].

The hydrolysis of nitrile-substituted isoxazoles followed by Curtius rearrangement provides another route to amino-substituted derivatives [11]. This approach involves the conversion of the nitrile group to a carboxylic acid through acidic or basic hydrolysis, followed by activation as an acid chloride and treatment with sodium azide [11]. The resulting acyl azide undergoes thermal or photochemical rearrangement to form an isocyanate, which can be hydrolyzed to provide the primary amine [11].

The direct amination of halogenated isoxazoles through nucleophilic substitution represents a versatile approach for amino group introduction [11]. This methodology involves the displacement of halide leaving groups by ammonia or primary amines under thermal conditions or in the presence of palladium catalysts [11]. The reaction conditions must be carefully optimized to prevent decomposition of the isoxazole ring [11].

The reductive amination of carbonyl-containing isoxazoles provides access to secondary amino derivatives [11]. This transformation involves the condensation of the carbonyl group with an amine followed by reduction of the resulting imine using sodium borohydride or sodium cyanoborohydride [11]. The reaction can be performed under mild conditions that preserve the isoxazole ring structure [11].

Optimization Strategies

Catalyst Selection and Performance

The selection of appropriate catalysts plays a crucial role in optimizing the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine and related isoxazole derivatives. The choice of catalyst system significantly impacts reaction efficiency, selectivity, and overall yield, making it essential to evaluate various catalytic approaches systematically.

Copper-based catalysts have demonstrated exceptional performance in isoxazole synthesis, particularly in [3+2] cycloaddition reactions [1]. Copper(I) iodide provides excellent regioselectivity and yields ranging from 75-85% under mild conditions [1]. The catalyst operates through coordination to the alkyne component, activating it toward cycloaddition with the nitrile oxide [1]. Copper(I) chloride offers comparable performance with yields of 70-80%, while exhibiting good tolerance for various functional groups [1]. Copper(II) triflate demonstrates the highest activity among copper catalysts, achieving yields of 80-90% with enhanced reaction rates [1].

Metal-free catalytic systems have gained prominence due to their environmental compatibility and operational simplicity [1]. Triethylamine serves as an effective base-promoted catalyst, providing yields of 60-75% under mild conditions [1]. The catalyst functions by deprotonating the nitrile oxide precursor and facilitating the cycloaddition process [1]. Potassium carbonate demonstrates superior performance with yields of 65-80%, particularly in alcoholic solvents [1]. DABCO (1,4-diazabicyclo[2.2.2]octane) emerges as the most efficient metal-free catalyst, achieving yields of 70-85% with excellent functional group tolerance [1].

Gold catalysts have shown remarkable effectiveness in oxazole synthesis, particularly in cyclization reactions involving propargyl derivatives [12]. Gold(III) chloride provides yields of 80-95% under exceptionally mild conditions, operating through π-activation of the alkyne component [12]. The catalyst demonstrates excellent selectivity and functional group compatibility [12]. Gold(I) complexes such as chloro(triphenylphosphine)gold(I) offer yields of 85-90% with enhanced selectivity toward the desired regioisomer [12].

Silver catalysts find application in oxidative cyclization processes, providing complementary reactivity to other metal systems [13]. Silver triflate achieves yields of 70-85% under oxidative conditions, facilitating the formation of isoxazole rings through dehydrogenative cyclization [13]. Silver carbonate demonstrates moderate activity with yields of 75-80%, offering advantages in terms of operational simplicity and cost-effectiveness [13].

Reaction Conditions and Parameters

The optimization of reaction conditions represents a critical aspect of achieving high yields and selectivity in the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. Systematic evaluation of temperature, solvent, concentration, and reaction time parameters provides the foundation for developing efficient synthetic protocols.

Temperature optimization reveals a complex relationship between reaction rate, yield, and selectivity [14]. Room temperature conditions (20-25°C) provide high selectivity with yields of 60-70%, though reaction rates may be slower [14]. Moderate heating to 40-60°C represents the optimal balance, achieving yields of 75-85% while maintaining good selectivity [14]. Elevated temperatures of 80-100°C can increase yields to 80-90%, but may result in reduced selectivity due to competing side reactions [14]. Temperatures above 100°C generally lead to decreased yields (70-80%) due to thermal decomposition of sensitive intermediates [14].

Solvent selection significantly influences reaction outcomes through effects on solubility, reactivity, and selectivity [13]. Dichloromethane emerges as an excellent choice, providing yields of 80-85% with good solubility characteristics for most substrates [13]. Tetrahydrofuran offers yields of 75-80% under mild conditions, with particular advantages for base-sensitive substrates [13]. Toluene provides yields of 70-75% at elevated temperatures, offering advantages for reactions requiring high-temperature conditions [13]. Acetonitrile demonstrates versatility with yields of 75-85%, particularly suitable for polar substrates [13]. Water-based systems achieve yields of 60-70%, representing an environmentally benign alternative for green chemistry applications [13].

Reaction time optimization reveals that extended reaction periods may not always correlate with improved yields [14]. Short reaction times of 0.5-2 hours typically provide yields of 65-75% due to incomplete conversion [14]. The optimal time range of 2-6 hours achieves yields of 80-90%, representing the balance between conversion and selectivity [14]. Extended reaction times of 6-12 hours can achieve yields of 85-95% with complete conversion, though careful monitoring is required to prevent decomposition [14]. Reaction times exceeding 12 hours generally result in decreased yields (80-85%) due to product degradation [14].

Concentration effects demonstrate the importance of mass transfer and intermolecular interactions [14]. Dilute conditions (0.1 M) provide yields of 70-80% but may require extended reaction times [14]. Optimal concentrations of 0.2-0.5 M achieve the highest yields of 85-95%, representing the ideal balance between reaction rate and selectivity [14]. Concentrated conditions of 0.5-1.0 M provide yields of 80-90% with faster reaction rates, though careful temperature control is required [14]. Very high concentrations (>1.0 M) result in decreased yields (70-80%) due to mass transfer limitations and potential side reactions [14].

Purification and Yield Enhancement

The purification and yield enhancement strategies for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine synthesis require careful consideration of the compound's physical and chemical properties. The implementation of effective purification protocols and yield optimization techniques significantly impacts the overall efficiency of the synthetic process.

Column chromatography represents the primary purification method for isoxazole derivatives, with silica gel serving as the most commonly employed stationary phase [15]. The choice of eluent system critically affects separation efficiency, with hexane-ethyl acetate mixtures providing optimal results for most isoxazole derivatives [15]. Gradient elution techniques enhance separation of closely related compounds, while careful monitoring by thin-layer chromatography ensures optimal fraction collection [15]. The use of buffered silica gel may be necessary for base-sensitive compounds to prevent decomposition during purification [15].

Recrystallization techniques offer advantages for compounds that form well-defined crystalline structures [16]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and related impurities [16]. Alcoholic solvents such as ethanol and methanol frequently provide excellent results for isoxazole derivatives, while mixed solvent systems may be required for compounds with intermediate solubility [16]. Temperature control during recrystallization is crucial to prevent decomposition and ensure optimal crystal formation [16].

Precipitation methods can be employed for compounds that exhibit pH-dependent solubility characteristics [17]. The protonation of amino-containing isoxazoles under acidic conditions often facilitates precipitation as hydrochloride salts, providing both purification and stabilization [17]. The choice of acid and precipitation conditions must be optimized to prevent unwanted side reactions [17]. Subsequent neutralization can regenerate the free base form if required [17].

Yield enhancement strategies focus on minimizing material losses during workup and purification procedures [16]. The implementation of efficient extraction protocols using appropriate solvent systems reduces losses during aqueous workup [16]. Careful selection of workup conditions, including pH adjustment and temperature control, prevents decomposition of sensitive intermediates [16]. The use of continuous extraction techniques may be beneficial for compounds that exhibit significant water solubility [16].

Process optimization through Design of Experiments (DoE) methodologies provides systematic approaches to yield enhancement [14]. Statistical analysis of multiple reaction parameters enables identification of optimal conditions while minimizing the number of experiments required [14]. Response surface methodology facilitates understanding of parameter interactions and identification of optimal operating regions [14]. The integration of process analytical technology enables real-time monitoring and control of critical parameters [14].